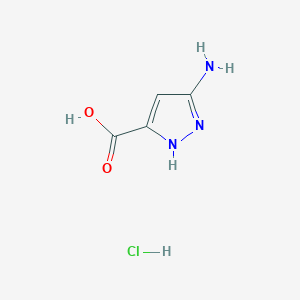

3-Amino-1H-pyrazole-5-carboxylic acid hydrochloride

Description

3-Amino-1H-pyrazole-5-carboxylic acid hydrochloride (CAS: 1032334-56-7) is a pyrazole derivative with a molecular formula of C₄H₆ClN₃O₂ and a molecular weight of 163.56 g/mol . Its structure includes an amino group at position 3, a carboxylic acid group at position 5, and a hydrochloride counterion, enhancing its solubility in polar solvents. This compound is utilized in pharmaceutical and materials research due to its hydrogen-bonding capabilities and conformational rigidity, as demonstrated by X-ray diffraction studies .

Properties

IUPAC Name |

3-amino-1H-pyrazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2.ClH/c5-3-1-2(4(8)9)6-7-3;/h1H,(H,8,9)(H3,5,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTUQBROQVCLGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032334-56-7 | |

| Record name | 3-amino-1H-pyrazole-5-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1H-pyrazole-5-carboxylic acid hydrochloride typically involves the reaction of 3-amino-1H-pyrazole with hydrochloric acid. The process can be carried out under controlled conditions to ensure high yield and purity. One common method involves the use of 3-amino-1H-pyrazole as a starting material, which is then reacted with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The process may include steps such as crystallization and purification to obtain the final product in its pure form .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 3 readily undergoes nucleophilic substitution with electrophilic reagents:

-

Alkylation/Acylation : Reactions with alkyl halides or acyl chlorides under basic conditions yield substituted pyrazole derivatives. For example:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl chloride | K₂CO₃, DMF, 80°C | N-Benzyl derivative | 78% | |

| Acetyl chloride | Pyridine, RT | 3-Acetamido derivative | 65% |

Cyclization Reactions

The compound serves as a precursor for fused heterocyclic systems:

-

Pyrazolo[1,5-a]pyrimidines : Reacts with β-diketones or enaminonitriles to form condensed heterocycles. For instance, condensation with ethyl acetoacetate yields pyrazolo[1,5-a]pyrimidine-7-carboxylate .

-

Microwave-assisted cyclization : Using enaminonitrile derivatives under microwave irradiation produces pyrazolo-pyrimidines in 35–89% yields .

Example :

text3-Amino-1H-pyrazole-5-carboxylic acid + Ethyl acetoacetate → Pyrazolo[1,5-a]pyrimidine-7-carboxylate (85% yield) [4]

Condensation and Ring-Opening Reactions

-

Aldoxime formation : Reacts with hydroxylamine hydrochloride to form aldoximes, which cyclize under basic conditions to pyrazole derivatives .

-

Fe-catalyzed recyclization : Iron complexes facilitate ring-opening of isoxazoles, leading to pyrazole derivatives via nitrene intermediates .

Key reaction pathway :

Carboxylic Acid Reactivity

The carboxylic acid group participates in:

-

Amide formation : Reacts with amines (e.g., o-toluidine) in the presence of coupling agents to generate pyrazole-3-carboxamides .

-

Esterification : Treatment with alcohols under acidic conditions produces esters, enhancing lipophilicity .

Case study :

-

Reaction with 4-[(4-methylpiperazin-1-yl)methyl]aniline yielded 5-(3-cyclopropylureido)-N-substituted pyrazole-3-carboxamide , which demonstrated DNA-binding affinity () .

Biological Activity-Linked Reactions

-

Anticancer derivatives : Substitution at N1 with cyclopropyl groups enhances antiproliferative activity (IC₅₀ = 0.08–12.07 mM against HeLa cells) .

-

Enzyme inhibition : Structural analogs inhibit d-amino acid oxidase (DAO) by interacting with its active site, reducing oxidative stress .

Comparative Reactivity Table

This compound’s versatility in organic synthesis and medicinal chemistry is underscored by its ability to form structurally diverse derivatives with significant biological activities. Future research directions include optimizing reaction conditions for industrial-scale synthesis and exploring novel therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

3-Amino-1H-pyrazole-5-carboxylic acid hydrochloride has been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting D-amino acid oxidase (DAO), an enzyme involved in metabolic pathways that regulate neurotransmitter levels. This inhibition could have implications for treating neurodegenerative disorders and mood disorders .

Case Study : Research demonstrated that derivatives of this compound exhibited significant anti-inflammatory and antimicrobial activities, making it a candidate for drug development targeting infectious diseases and inflammatory conditions .

Agrochemical Development

The compound serves as a building block for synthesizing pyrazole derivatives used in agrochemicals. Its derivatives have been explored for their insecticidal properties against pests like Aphis fabae. In studies, certain derivatives demonstrated mortality rates comparable to commercial insecticides .

| Compound | Insecticidal Activity | Concentration |

|---|---|---|

| Compound 7h | 85.7% mortality | 12.5 mg/L |

| Tebufenpyrad | Comparable efficacy | Commercial standard |

Material Science

In material science, this compound is utilized in the synthesis of functionalized pyrazole derivatives that can be applied in the development of novel materials with specific properties . Its ability to undergo various reactions—such as oxidation, reduction, and substitution—makes it versatile for creating new compounds with tailored functionalities.

The biological activity of this compound is attributed to its unique functional groups:

- Antimicrobial Activity : Studies indicate that derivatives exhibit activity against various pathogens.

- Anti-inflammatory Properties : The compound's structure allows it to modulate inflammatory pathways.

Mechanism of Action : The interaction with DAO suggests that the compound may influence oxidative stress pathways, providing a protective effect against cellular damage induced by D-amino acids .

Mechanism of Action

The mechanism of action of 3-amino-1H-pyrazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and physicochemical properties of 3-amino-1H-pyrazole-5-carboxylic acid hydrochloride and its analogs:

Key Observations:

- Substituent Effects : The methyl and phenyl groups in the compound from increase molecular weight and steric bulk compared to the base structure. The ethyl group in reduces polarity, likely enhancing lipophilicity.

- The hydrochloride counterion improves aqueous solubility in all HCl-containing analogs.

Spectral and Conformational Analysis

- IR/NMR Data: The compound from shows IR peaks for -OH/-NH₂ (3389–3204 cm⁻¹), aromatic C-H (3009 cm⁻¹), and C=O (1651 cm⁻¹). NMR reveals aromatic protons (δ 7.36–7.54) and a methyl group (δ 2.25) . For 3-amino-1H-pyrazole-5-carboxylic acid derivatives, hydrogen bonding between the -NH₂ and -COOH groups stabilizes planar conformations, as shown by X-ray studies .

Physicochemical Stability

- Acid Stability : Hydrochloride salts (e.g., nicardipine HCl ) generally exhibit enhanced stability in acidic conditions compared to free bases. This property is critical for pharmaceutical formulations.

- Thermal Stability : The absence of boiling point data for the target compound (listed as "-" in ) contrasts with analogs like ortho-toluidine HCl, which decomposes at 198–200°C .

Biological Activity

3-Amino-1H-pyrazole-5-carboxylic acid hydrochloride is a compound that has garnered attention for its potential biological activities and therapeutic applications. Its unique structure, characterized by an amino group, a carboxylic acid functional group, and a pyrazole ring, contributes to its reactivity and interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C7H12ClN3O2

- Molecular Weight : 205.64 g/mol

- Structure : The compound is typically encountered in its hydrochloride form, enhancing solubility and stability.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of amino and carboxylic acid groups allows for the formation of hydrogen bonds and electrostatic interactions, leading to the modulation of enzyme activity.

Interaction with Biological Targets

Research indicates that this compound may act as an inhibitor for various enzymes. For instance:

- D-amino acid oxidase (DAO) : Related compounds have shown inhibitory effects on DAO, suggesting that this compound may influence oxidative stress pathways by modulating D-amino acid metabolism .

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:

- Antimicrobial Activity : Investigated for its potential as a bioactive molecule with antimicrobial properties .

- Anticancer Properties : Some studies have indicated that it may inhibit cancer cell proliferation through mechanisms such as tubulin polymerization inhibition .

- Anti-inflammatory Effects : The compound has been explored for its role in reducing inflammation, particularly in conditions involving TNF-alpha release .

Anticancer Activity

A study highlighted the anticancer potential of derivatives related to this compound. One derivative demonstrated IC50 values in the low micromolar range (0.08–12.07 mM), effectively arresting the cell cycle at the G2/M phase . This suggests a promising avenue for developing new anticancer agents based on this compound.

Antimicrobial Studies

In another investigation, the compound was assessed for its antimicrobial activity against various pathogens. The results indicated significant inhibitory effects, supporting its potential use in developing new antimicrobial therapies .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals the uniqueness of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid | Lacks propyl chain | Antimicrobial properties |

| 4-Amino-1-methyl-3-propyl-5-pyrazolecarboxamide | Different substitution pattern | Anticancer activity |

| 3-Methyl-1H-pyrazole-5-carboxylic acid | Lacks amino group | Limited reactivity |

This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the importance of specific functional groups present in this compound.

Q & A

Q. What HPLC parameters are optimal for quantifying this compound in mixtures?

- Methodological Answer : Employ a C18 column (150 × 4.6 mm, 5 µm) with a mobile phase of 0.03 M potassium dihydrogen phosphate (pH 3.0) and methanol (70:30 v/v) at 1 mL/min flow rate. UV detection at 207 nm ensures sensitivity. Validate linearity (1–10 µg/mL) and recovery (>99% with RSD <1.5%) using spiked samples, as demonstrated for structurally similar hydrochlorides .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify nucleophilic sites. For example, the amino group (NH) and carboxylic acid moiety are electron-rich, making them prone to acylation or alkylation. Compare results with experimental data from analogous compounds (e.g., 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid) to validate computational models .

Q. What strategies resolve contradictions in stability data for this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) across pH 2–8. Monitor degradation via HPLC-MS to identify byproducts (e.g., decarboxylation at low pH or hydrolysis at high pH). Cross-reference with thermal analysis (TGA/DSC) to correlate decomposition pathways. For instance, pyrazole derivatives with electron-withdrawing groups (e.g., CF) show enhanced stability in acidic media, suggesting similar behavior for the hydrochloride salt .

Q. How do intermolecular interactions influence the crystallization of this compound?

- Methodological Answer : Use Hirshfeld surface analysis to quantify intermolecular contacts. In related compounds (e.g., 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid), N–H···O hydrogen bonds (30–35% contribution) and π-π stacking (10–15%) dominate crystal packing. Solvent screening (e.g., ethanol/water mixtures) can optimize crystal morphology by modulating hydrogen-bond networks .

Q. What role does the hydrochloride counterion play in modulating the compound’s solubility and bioavailability?

- Methodological Answer : Compare solubility profiles of the free base and hydrochloride salt in biorelevant media (FaSSIF/FeSSIF). The hydrochloride form typically increases aqueous solubility via ion-dipole interactions. For example, clonidine hydrochloride shows 10-fold higher solubility than its free base, a principle applicable to pyrazole derivatives. Assess bioavailability using Caco-2 cell monolayers to measure permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.